

# Molecular structure of (Z)-Non-6-en-1-ol

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## Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

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## Molecular Structure and Identification

**(Z)-Non-6-en-1-ol** is a fatty alcohol characterized by a nine-carbon chain with a primary alcohol group at one end and a cis-configured double bond at the sixth carbon position.<sup>[1]</sup> This specific stereochemistry is crucial to its biological activity and sensory properties.

Key Identifiers:

- IUPAC Name: **(Z)-non-6-en-1-ol**<sup>[1]</sup>
- Synonyms: cis-6-Nonen-1-ol, (Z)-6-Nonen-1-ol<sup>[1]</sup>
- CAS Number: 35854-86-5<sup>[1]</sup>
- Chemical Formula: C<sub>9</sub>H<sub>18</sub>O<sup>[1]</sup>
- Molecular Weight: 142.24 g/mol <sup>[1]</sup>
- InChI Key: XJHRZBIBSSVCEL-ARJAWSKDSA-N<sup>[1]</sup>
- SMILES: CC/C=C\CCCCCO<sup>[1]</sup>

Below is a diagram representing the two-dimensional structure of **(Z)-Non-6-en-1-ol**.

Molecular structure of **(Z)-Non-6-en-1-ol**.

## Physicochemical and Spectroscopic Data

**(Z)-Non-6-en-1-ol** is a colorless to pale yellow liquid with a characteristic powerful, melon-like odor.[1] It is insoluble in water but soluble in fixed oils.[1]

Table 1: Physicochemical Properties of **(Z)-Non-6-en-1-ol**

Property	Value	Reference
Molecular Weight	142.24 g/mol	[1]
Boiling Point	115.0 °C @ 20.00 mm Hg	[1]
Density	0.844 - 0.851 g/cm <sup>3</sup>	[1]
Refractive Index	1.448 - 1.450	[1]
Flash Point	208.00 °F (97.78 °C)	[2]
Water Solubility	619.3 mg/L @ 25 °C (estimated)	[2]
logP (o/w)	3.014 (estimated)	[2]

#### Spectroscopic Data Summary:

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the cis-double bond, the methylene protons adjacent to the hydroxyl group, and the terminal methyl group.
- Infrared (IR) Spectroscopy:** The IR spectrum displays a broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching of the alcohol group. A peak around 3010 cm<sup>-1</sup> is indicative of the C-H stretching of the double bond.[3]
- Mass Spectrometry (MS):** The electron ionization mass spectrum does not typically show a strong molecular ion peak. Common fragmentation patterns include the loss of water (M-18) and cleavage at the C-C bonds adjacent to the double bond and the alcohol.[4]

## Experimental Protocols

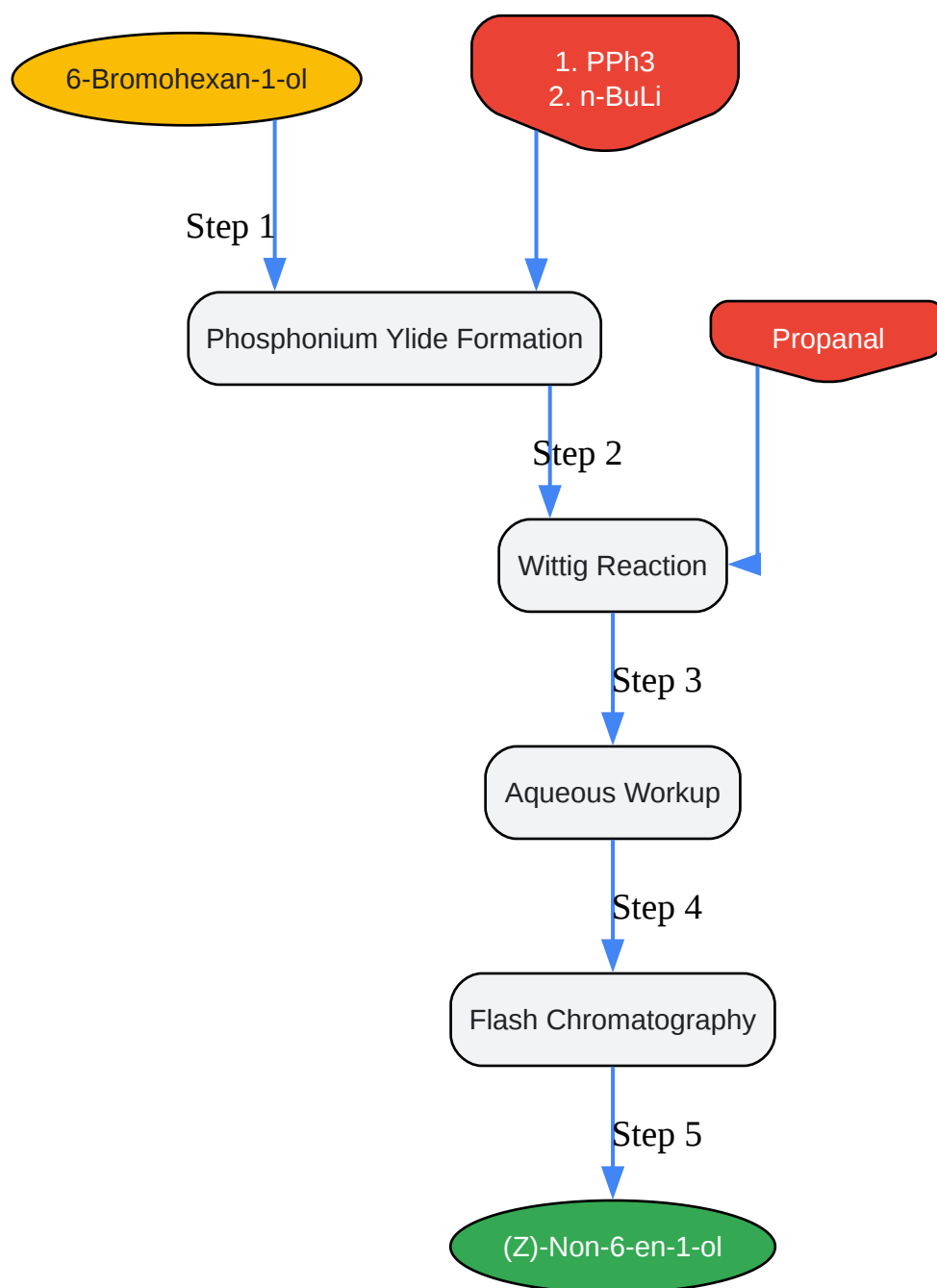
### Synthesis of (Z)-Non-6-en-1-ol

A plausible and stereoselective method for the synthesis of **(Z)-Non-6-en-1-ol** is via the Wittig reaction. This method involves the reaction of an aldehyde with a phosphonium ylide.

Protocol:

- **Ylide Preparation:** A triphenylphosphonium ylide is prepared from a suitable 6-hydroxyhexyl halide by reaction with triphenylphosphine, followed by deprotonation with a strong base such as n-butyllithium in an aprotic solvent like THF under an inert atmosphere.
- **Wittig Reaction:** Propanal is added to the ylide solution at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room temperature and stirred until completion.
- **Workup and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure **(Z)-Non-6-en-1-ol**.

The following diagram illustrates the general workflow for the synthesis of **(Z)-Non-6-en-1-ol** via the Wittig reaction.



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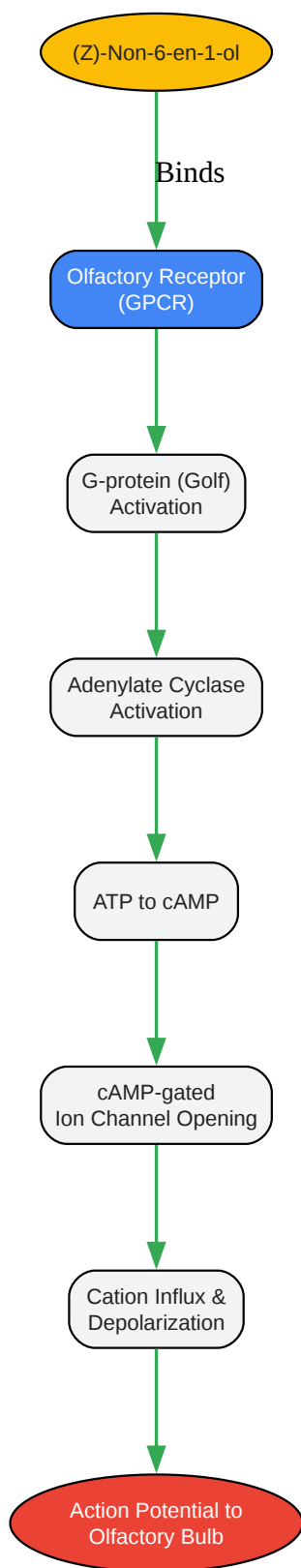
Workflow for the synthesis of **(Z)-Non-6-en-1-ol**.

## Biological Activity and Olfactory Signaling

**(Z)-Non-6-en-1-ol** is known to function as a flavor and fragrance compound and as a pheromone.[1] The perception of such volatile organic compounds is initiated by the olfactory system.

The binding of an odorant molecule like **(Z)-Non-6-en-1-ol** to an olfactory receptor in the nasal epithelium triggers a G-protein-coupled signaling cascade. This leads to the production of cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels. The resulting influx of cations depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

The diagram below outlines the generalized olfactory signaling pathway.



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Generalized olfactory signaling pathway.

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## References

- 1. 6-Nonen-1-ol, (6Z)- | C<sub>9</sub>H<sub>18</sub>O | CID 5362792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-Hex-4-en-1-ol(928-91-6) <sup>1</sup>H NMR [m.chemicalbook.com]
- 3. (6Z)-Nonen-1-ol [webbook.nist.gov]
- 4. (6Z)-Nonen-1-ol [webbook.nist.gov]
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